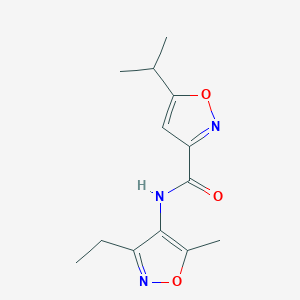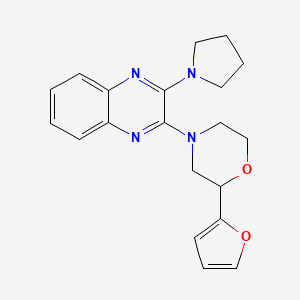![molecular formula C17H18F2N6 B7055071 N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7055071.png)
N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: Starting with a precursor such as 3,4-difluoroaniline, the pyrrolidine ring is formed through a cyclization reaction with methyl acrylate under basic conditions.
Triazolopyrimidine Core Construction: The intermediate is then reacted with hydrazine and formamide to form the triazolopyrimidine core via a cyclocondensation reaction.
Final Coupling: The final step involves coupling the pyrrolidine intermediate with the triazolopyrimidine core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazolopyrimidine core using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: can be compared with other triazolopyrimidine derivatives such as:
Uniqueness
The presence of the difluorophenyl group in this compound imparts unique electronic properties, enhancing its binding affinity and specificity towards certain biological targets. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N6/c1-10-7-15(25-17(22-10)20-9-21-25)23-14-5-6-24(2)16(14)11-3-4-12(18)13(19)8-11/h3-4,7-9,14,16,23H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOIHICKYIVICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3CCN(C3C4=CC(=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7054991.png)
![2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide](/img/structure/B7054995.png)
![1,5-dimethyl-N-[2-(1-methylpyrazol-4-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7055002.png)
![methyl 2-(6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl)pyrimidine-5-carboxylate](/img/structure/B7055003.png)
![1-Methyl-3-[3-[[2-(trifluoromethyl)pyridin-4-yl]amino]piperidin-1-yl]pyrazin-2-one](/img/structure/B7055011.png)
![N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide](/img/structure/B7055012.png)
![2-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)pyridine-3-carbonitrile](/img/structure/B7055023.png)
![5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide](/img/structure/B7055032.png)
![2-[[6,6-dimethyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B7055037.png)

![Methyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate](/img/structure/B7055052.png)

![4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine](/img/structure/B7055062.png)
![5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline](/img/structure/B7055066.png)
